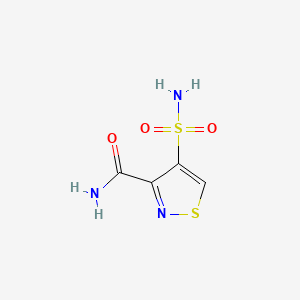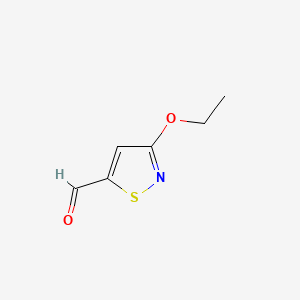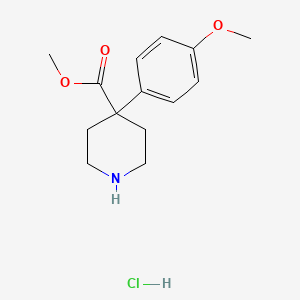
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride, also known as 4-MSDMBA-HCl, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular weight of 203.6 g/mol and a melting point of 175-176°C. 4-MSDMBA-HCl has several unique properties that make it a useful reagent for lab experiments and scientific research.
科学研究应用
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has a wide range of applications in the field of scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as peptides, peptidomimetics, and other organic compounds. It can also be used as a buffer for biochemical experiments and as a catalyst for organic reactions. Additionally, 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is used in the study of enzyme inhibition, drug metabolism, and other biochemical processes.
作用机制
The mechanism of action of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Inhibition of cyclooxygenase leads to decreased levels of prostaglandins, which can have a variety of physiological effects, such as decreased inflammation, pain, and fever.
Biochemical and Physiological Effects
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, leading to decreased levels of prostaglandins and decreased inflammation, pain, and fever. Additionally, 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the activity of certain enzymes and receptors.
实验室实验的优点和局限性
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. Additionally, it has a wide range of applications in the field of scientific research. However, there are also some limitations to the use of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride in lab experiments. For example, it has a low solubility in water, and it is not suitable for use in certain types of experiments, such as those involving high temperatures or strong acids.
未来方向
There are several potential future directions for research involving 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride. For example, more research could be conducted on the mechanism of action of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride and its effects on biochemical and physiological processes. Additionally, more research could be conducted on the use of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride in the synthesis of other compounds and its use as a catalyst for organic reactions. Finally, more research could be conducted on the advantages and limitations of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride for use in laboratory experiments.
合成方法
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride can be synthesized using several different methods. The most common method involves the reaction of 4-methanesulfonyl-3,3-dimethylbutan-1-amine with hydrochloric acid. This reaction yields 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride as the primary product, along with other by-products such as water and methanol. Other methods of synthesis include the reaction of 4-methanesulfonyl-3,3-dimethylbutan-1-amine with other acids, such as sulfuric acid, phosphoric acid, and nitric acid.
属性
IUPAC Name |
3,3-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-7(2,4-5-8)6-11(3,9)10;/h4-6,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOURGSVNMZVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)CS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)


![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)

![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)

